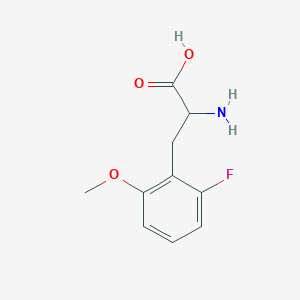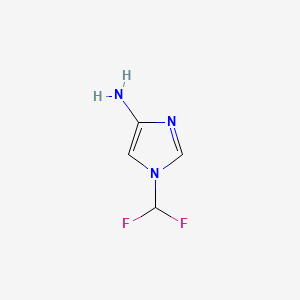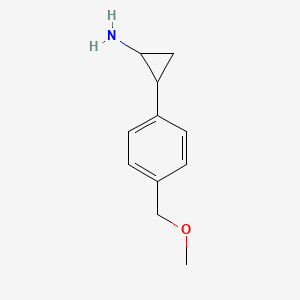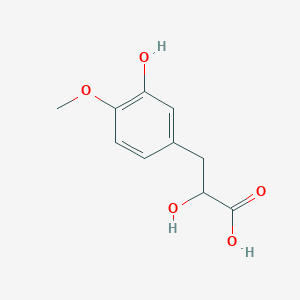
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, is an organic compound belonging to the class of hydroxycinnamic acids. It is a derivative of ferulic acid and is characterized by the presence of both hydroxyl and methoxy groups on its aromatic ring. This compound is notable for its antioxidant properties and is found in various plant-based foods.
準備方法
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically begins with ferulic acid.
Hydrogenation: Ferulic acid undergoes catalytic hydrogenation in the presence of a palladium catalyst to reduce the double bond, yielding dihydroferulic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the aromatic ring or reduce the carboxyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for catalytic hydrogenation, lithium aluminum hydride (LiAlH4) for reducing carboxyl groups.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated aromatic rings or alcohols.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is used as a precursor for synthesizing various bioactive molecules. Its antioxidant properties make it a valuable compound for studying radical scavenging mechanisms.
Biology
In biological research, this compound is studied for its role in plant metabolism and its effects on human health. It is known to be a metabolite produced by gut microbiota, influencing various physiological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to modulate oxidative stress pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant properties. It is also explored for its potential in food preservation and enhancement of nutritional value.
作用機序
The mechanism of action of 2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with free radicals, neutralizing them and preventing oxidative damage. It targets various molecular pathways, including the NF-κB pathway, which is involved in inflammation and immune response. By modulating these pathways, the compound exerts its antioxidant and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Ferulic Acid: The parent compound, known for its strong antioxidant properties.
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant activity.
Sinapic Acid: Contains additional methoxy groups, enhancing its antioxidant potential.
Uniqueness
2-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its specific structural features that confer distinct antioxidant properties. Its reduced form compared to ferulic acid provides different reactivity and stability, making it suitable for various applications where ferulic acid might not be as effective.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for ongoing research and development.
特性
分子式 |
C10H12O5 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14) |
InChIキー |
UIQJPTIJLALAGB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)
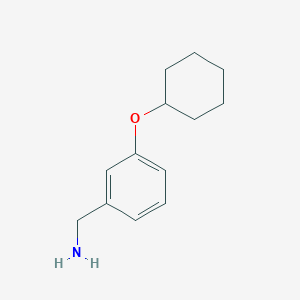

![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)
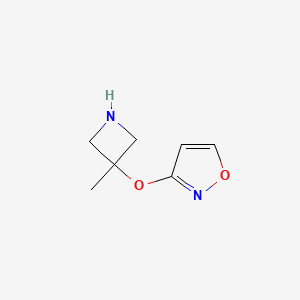
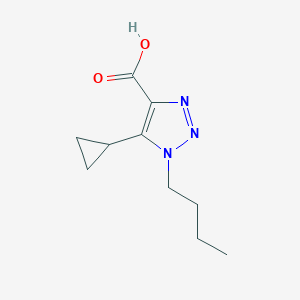

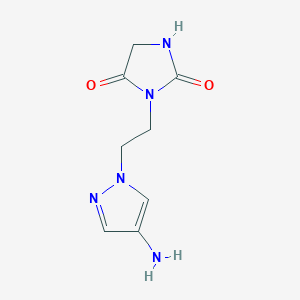
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)
